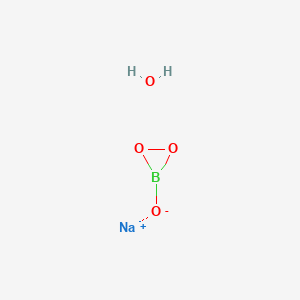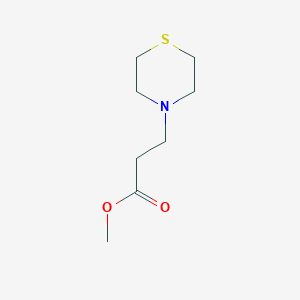
1-Chloroethanesulphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethanesulfinic acid is an organosulfur compound with the molecular formula C2H5ClO2S. It is a sulfinic acid derivative where a chlorine atom is attached to the ethane backbone. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethanesulfinic acid can be synthesized through several methods. One common method involves the reaction of ethanesulfinic acid with thionyl chloride. The reaction typically proceeds under mild conditions, with the thionyl chloride acting as both a chlorinating agent and a dehydrating agent.
Industrial Production Methods
In industrial settings, the production of 1-chloroethanesulfinic acid often involves the chlorination of ethanesulfinic acid using chlorine gas. This method is preferred due to its scalability and cost-effectiveness. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Chloroethanesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to ethanesulfinic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form ethanesulfinic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Ethanesulfinic acid or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloroethanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloroethanesulfinic acid involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the molecule makes it a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the sulfinic acid group can undergo redox reactions, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfinic acid: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethanesulfonic acid: An oxidized form of ethanesulfinic acid, more stable and less reactive.
Chloromethanesulfinic acid: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Uniqueness
1-Chloroethanesulfinic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex organosulfur compounds and a useful reagent in both research and industrial applications.
Properties
CAS No. |
28753-07-3 |
|---|---|
Molecular Formula |
C2H5ClO2S |
Molecular Weight |
128.58 g/mol |
IUPAC Name |
1-chloroethanesulfinic acid |
InChI |
InChI=1S/C2H5ClO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5) |
InChI Key |
ZUQKROYNVKICEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(S(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
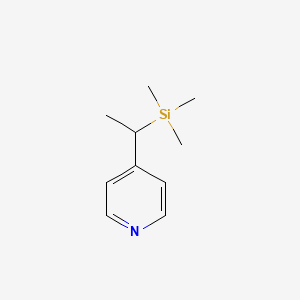


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)
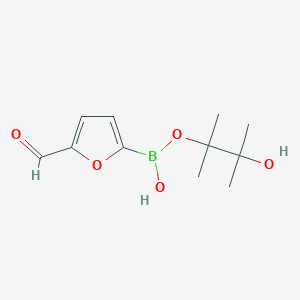

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
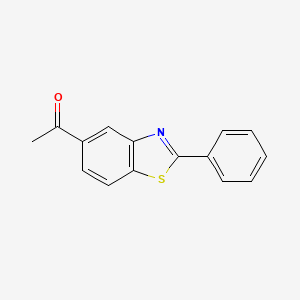

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

